molecular formula C19H16N4O3 B14977385 3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B14977385
M. Wt: 348.4 g/mol
InChI Key: GIDZPTJRIPFXDM-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the benzyl and methyl groups: These groups can be introduced via alkylation reactions using benzyl halides and methyl halides, respectively.

    Attachment of the tetrazole moiety: The tetrazole group can be introduced through a [2+3] cycloaddition reaction between an azide and a nitrile group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar in structure and often exhibit similar biological activities.

    Tetrazole-containing compounds: Known for their stability and biological relevance.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

3-benzyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C19H16N4O3/c1-12-15-8-7-14(25-11-18-20-22-23-21-18)10-17(15)26-19(24)16(12)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,20,21,22,23)

InChI Key

GIDZPTJRIPFXDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3)CC4=CC=CC=C4

Origin of Product

United States

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